N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Description

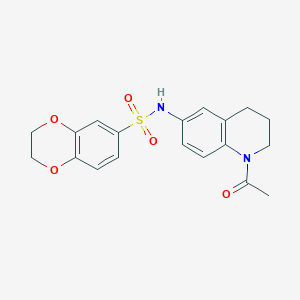

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 1,4-benzodioxine scaffold linked to a 1-acetyl-1,2,3,4-tetrahydroquinoline moiety via a sulfonamide bridge. The compound’s structural uniqueness lies in the acetylated tetrahydroquinoline group, which distinguishes it from simpler benzodioxine sulfonamides.

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-13(22)21-8-2-3-14-11-15(4-6-17(14)21)20-27(23,24)16-5-7-18-19(12-16)26-10-9-25-18/h4-7,11-12,20H,2-3,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZLHQZPPNZASA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinoline moiety and a benzodioxine sulfonamide group. The molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms which contribute to its biological properties.

While specific mechanisms for this compound remain under investigation, related quinoline derivatives have demonstrated various biological activities through enzyme inhibition and receptor modulation. The sulfonamide group is known for its ability to interact with enzymes and receptors, potentially leading to altered cellular responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antimicrobial Activity

Quinoline derivatives are often explored for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities by inhibiting the growth of specific pathogens.

2. Antitumor Properties

The potential antitumor activity of this compound has been highlighted in various studies. It may exert cytotoxic effects on cancer cells through apoptosis induction or cell cycle arrest mechanisms.

3. Enzyme Inhibition

Similar compounds have shown moderate inhibitory activity against specific kinases involved in cellular signaling pathways. This suggests that this compound could serve as a lead compound for developing kinase inhibitors.

Case Studies

- Anticancer Activity : A study published in "Bioorganic & Medicinal Chemistry" explored the anticancer potential of related quinoline derivatives. The findings indicated that these compounds could inhibit cancer cell proliferation through various pathways .

- Antimicrobial Studies : Research conducted on similar compounds revealed significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Features and Molecular Properties

The target compound is compared to structurally related sulfonamides bearing the 1,4-benzodioxine core (Table 1). Key differences arise in the substituent groups attached to the sulfonamide nitrogen, which influence physicochemical properties and bioactivity.

Table 1: Structural and Molecular Comparison of Benzodioxine Sulfonamides

Structural Analysis and Crystallography

The SHELX software suite () is widely used for small-molecule crystallography, including sulfonamide derivatives . For example, the fluorobenzenesulfonamide analog () was structurally characterized using similar methods, revealing planar benzodioxine-sulfonamide conformations critical for intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.